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Compound of Interest

Compound Name: Isododecanol

Cat. No.: B1623501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

isododecanol, a C12 branched-chain alcohol. Due to the existence of numerous isomers, this

document will focus on a representative structure, 10-methylundecan-1-ol, which is a common

isomer of isododecanol. The guide details expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

acquiring these spectra.

Data Presentation
The following tables summarize the predicted and expected spectroscopic data for 10-

methylundecan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 10-methylundecan-1-ol
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 Triplet 2H H-1

~1.57 Quintet 2H H-2

~1.2-1.4 Multiplet 14H H-3 to H-9

~1.15 Sextet 1H H-10

~0.88 Doublet 6H H-11, H-12

~0.8-1.0 Singlet (broad) 1H OH

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent

used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 10-methylundecan-1-ol

Chemical Shift (ppm) Carbon Atom

~63.1 C-1

~32.8 C-2

~29.3-29.6 C-3 to C-8

~39.0 C-9

~27.9 C-10

~22.7 C-11, C-12

Note: Predicted chemical shifts can vary slightly based on the prediction software and solvent

used.

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Isododecanol (10-methylundecan-1-ol)
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Wavenumber (cm⁻¹) Functional Group Description

3500 - 3200 O-H

Strong, broad absorption due

to hydrogen-bonded hydroxyl

group

2955 - 2850 C-H (sp³)
Strong, sharp absorptions from

alkyl C-H stretching

1465 C-H (bend) Methylene scissoring

1375 C-H (bend)
Methyl bending (umbrella

mode)

1050 - 1260 C-O
Strong absorption from the C-

O single bond stretch

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for Isododecanol (10-methylundecan-1-

ol)

m/z Ion Description

186 [M]⁺
Molecular ion (may be weak or

absent)

168 [M-18]⁺ Loss of water (dehydration)

157 [M-29]⁺ Loss of an ethyl radical

143 [M-43]⁺ Loss of a propyl radical

43 [C₃H₇]⁺
Propyl cation (often a base

peak)

31 [CH₂OH]⁺
Characteristic fragment for

primary alcohols

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of isododecanol in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C

Relaxation Delay: 2-5 seconds

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat isododecanol directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Dilute the isododecanol sample in a volatile organic solvent (e.g., dichloromethane or

hexane).

Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

Gas Chromatography Parameters:

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.

Temperature Program: Start at a low temperature (e.g., 50°C), then ramp to a high

temperature (e.g., 250°C) to ensure elution of the analyte.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-300.

Data Analysis:

Identify the molecular ion peak (if present) and major fragment ions in the mass spectrum.

Compare the fragmentation pattern to known patterns for long-chain branched alcohols.

Visualizations
The following diagrams illustrate the experimental workflows for each spectroscopic technique.

NMR Spectroscopy Experimental Workflow
IR Spectroscopy (ATR) Experimental Workflow

To cite this document: BenchChem. [Spectroscopic Analysis of Isododecanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623501#spectroscopic-data-for-isododecanol-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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